molecular formula C12H8BrN3S B2686249 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine CAS No. 1488649-29-1

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine

Cat. No. B2686249
CAS RN: 1488649-29-1
M. Wt: 306.18
InChI Key: DALBQLZZVMSFJN-UHFFFAOYSA-N
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Description

“5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine” is a chemical compound that is used as a pharmaceutical intermediate . It is known to be irritating to eyes, respiratory system, and skin .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine” is represented by the InChI code 1S/C12H8BrN3S/c13-8-1-2-11-10(4-8)16-12(17-11)7-3-9(14)6-15-5-7/h1-6H,14H2 .


Physical And Chemical Properties Analysis

“5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine” is a crystalline compound with a molecular weight of 306.19 . It is stable up to 290 °C and has a melting point of 271.4 °C .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory activity against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency than standard reference drugs .

Organic Synthesis

The compound is used in organic synthesis, contributing to the development of new methods for creating bioactive glycohybrids . It’s involved in various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Molecular Docking Studies

Molecular docking studies have been conducted with benzothiazole derivatives, including “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine”, to search for a potent inhibitor with enhanced anti-tubercular activity . These studies help understand the structure-activity relationships of new benzothiazole derivatives .

Pharmaceutical Testing

“5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine” is used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for obtaining accurate results in pharmaceutical research and development .

Development of New Materials

The compound is also used in the development of carbohydrate-derived materials . These materials have potential applications in various fields, including biomedicine and materials science .

Protein-Ligand Interaction Studies

“5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine” is used in protein-ligand interaction studies via in silico docking tools . These studies are essential for understanding the interactions between proteins and ligands at the molecular level, which can inform the design of new drugs .

Safety and Hazards

“5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine” is known to be irritating to eyes, respiratory system, and skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3S/c13-8-1-2-11-10(4-8)16-12(17-11)7-3-9(14)6-15-5-7/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALBQLZZVMSFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1488649-29-1
Record name 5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-amine
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